(3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid
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Overview
Description
(3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a piperazine and a pyridine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Substitution Reactions: Introduction of the piperazine and pyridine moieties through nucleophilic substitution reactions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine, piperazine, or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid: shares similarities with other piperidine and piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,5R)-5-(4-methylpiperazine-1-carbonyl)-1-[(6-methylpyridin-2-yl)methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-14-4-3-5-17(20-14)13-22-11-15(10-16(12-22)19(25)26)18(24)23-8-6-21(2)7-9-23/h3-5,15-16H,6-13H2,1-2H3,(H,25,26)/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDXIRRPACLEEQ-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CC(CC(C2)C(=O)O)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CN2C[C@@H](C[C@@H](C2)C(=O)O)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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